molecular formula C11H14Cl3NS B1430910 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride CAS No. 1864052-20-9

4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride

Cat. No.: B1430910
CAS No.: 1864052-20-9
M. Wt: 298.7 g/mol
InChI Key: JMWDPRFUNDDGDZ-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride is a synthetic organic compound characterized by a piperidine core substituted with a sulfanyl group (-S-) linked to a 2,6-dichlorophenyl moiety.

Key structural features include:

  • Piperidine ring: A six-membered amine ring, common in bioactive molecules.
  • 2,6-Dichlorophenyl group: A halogenated aromatic system known to enhance receptor binding affinity in related compounds .
  • Sulfanyl bridge: A sulfur-containing linker that may influence metabolic stability and electronic properties.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NS.ClH/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWDPRFUNDDGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride typically involves the reaction of 2,6-dichlorothiophenol with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the piperidine ring.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified piperidine rings.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • This compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy and reduce side effects .

2. Drug Discovery

  • Researchers utilize 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride to explore new therapeutic pathways. Its unique chemical structure facilitates the modulation of specific biological targets, making it valuable in the discovery of novel drugs .

3. Neuropharmacology

  • The compound is instrumental in studying the effects of chemicals on the nervous system. It aids in developing treatments for conditions such as depression and anxiety by interacting with neurotransmitter systems.

4. Organic Synthesis

  • As a building block in organic synthesis, this compound is used to create more complex molecules, benefiting industries involved in chemical manufacturing .

5. Analytical Chemistry

  • It is employed in analytical methods to identify and quantify compounds in various samples, enhancing quality control processes in pharmaceutical production .

The biological activity of this compound has been characterized by its interaction with specific molecular targets:

  • Serotonin Transporters: Evidence suggests that this compound may act on serotonin transporters, which are critical for treating depression and anxiety disorders.
  • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): Similar compounds have shown inhibition of NAAA, indicating potential anti-inflammatory effects.
Target Activity Potential Application
Serotonin TransportersModulationTreatment of depression and anxiety
N-acylethanolamine-hydrolyzing Acid AmidaseInhibitionAnti-inflammatory therapies

Case Studies

Several studies have explored the structure-activity relationships (SAR) of compounds related to this compound:

1. Analgesic Properties

  • A series of derivatives were tested for their analgesic and narcotic antagonist activities. Modifications to the bicyclic core significantly influenced efficacy and side effect profiles.

2. Inflammatory Response Management

  • Research into pyrazole derivatives has highlighted their potential in managing inflammatory responses by inhibiting NAAA activity. Structural modifications can enhance therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Clonidine Hydrochloride (CAS 4205-91-8)

  • Structure : Contains a 2,6-dichlorophenyl group linked to an imidazoline ring.
  • Pharmacology : Alpha-2 adrenergic agonist used clinically for hypertension and ADHD .
  • Key Differences :
    • Core structure : Imidazoline vs. piperidine.
    • Functional groups : Imidazoline’s nitrogen-rich ring enhances adrenergic receptor specificity, whereas the sulfanyl group in the target compound may alter lipophilicity and off-target effects.

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

  • Structure : Piperidine substituted with a diphenylmethoxy group.
  • Properties: Molecular weight: 303.83 g/mol vs. ~316.66 g/mol (estimated for 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine HCl). Safety profile: Acute toxicity noted (harmful upon exposure), but chronic and environmental data are lacking .
  • Key Differences :
    • Substituents : Diphenylmethoxy vs. dichlorophenyl-sulfanyl. The latter’s halogenation may increase metabolic resistance but raise environmental persistence concerns.

Pharmacological and Toxicological Profiles

Parameter 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine HCl (Inferred) Clonidine HCl 4-(Diphenylmethoxy)piperidine HCl
Molecular Formula C₁₁H₁₃Cl₂NS•HCl (estimated) C₉H₁₀Cl₂N₃•HCl C₁₈H₂₁NO•HCl
Receptor Target Likely CNS receptors (e.g., dopaminergic) Alpha-2 adrenergic Unknown (structural similarity to D2 antagonists)
Acute Toxicity Not reported OSHA hazardous; neurotoxic Harmful (delayed effects upon exposure)
Environmental Impact Unknown (halogens may pose risks) Limited data No significant data available

Stability and Reactivity

  • 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine HCl : Predicted to exhibit moderate stability due to the sulfur bridge, though oxidative degradation risks exist.
  • Clonidine HCl : Stable under standard conditions but sensitive to light and moisture .
  • 4-(Diphenylmethoxy)piperidine HCl: No combustion or explosive data available; stability under storage conditions unspecified .

Biological Activity

4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,6-dichlorophenyl group and a sulfanyl moiety. The presence of these functional groups enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria are noteworthy, suggesting potential applications in developing new antibiotics. A comparative analysis of MIC values for related compounds is shown in Table 1.

Compound NameMIC (µg/mL)Target Organism
This compound8Pseudomonas aeruginosa
3-Methylpiperidine16Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. It has shown cytotoxic effects in various cancer cell lines, indicating a potential role in cancer therapy. Research findings indicate that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream biological effects.

Further studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against Xanthomonas campestris, revealing an MIC of 12 µg/mL, highlighting its potential as a novel antibacterial agent .
  • Cytotoxicity in Cancer Models : In vitro studies have shown that the compound induces significant growth inhibition in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM .
  • Neurotropic Effects : Research has also explored the neurotropic effects of related compounds, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 2,6-dichlorophenylsulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base). Post-reaction, purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) is critical to isolate the hydrochloride salt. To optimize efficiency, reaction parameters (temperature, molar ratios) should be systematically varied, and computational tools like quantum chemical reaction path searches can predict favorable intermediates, reducing trial-and-error experimentation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) ensures purity assessment . Structural confirmation requires nuclear magnetic resonance (NMR; e.g., 1^1H, 13^{13}C) for functional group identification and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Conduct experiments in a fume hood to prevent inhalation (H333 hazard). Avoid skin contact (H313) via impermeable gloves. In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services to comply with MARPOL Annex III .

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer : Validate conflicting data by replicating experiments under controlled conditions (e.g., temperature, solvent polarity). Use differential scanning calorimetry (DSC) to assess thermal stability and UV-Vis spectroscopy to monitor degradation kinetics. Cross-reference findings with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .

Advanced Research Questions

Q. How can computational modeling be integrated into studying the compound’s reactivity or supramolecular interactions?

  • Methodological Answer : Employ density functional theory (DFT) to map reaction pathways and identify transition states. Molecular dynamics simulations can model interactions with biological targets (e.g., enzyme binding pockets). Software like Gaussian or ORCA enables virtual screening of derivatives for enhanced bioactivity, reducing experimental workload .

Q. What strategies are recommended for scaling up synthesis from lab to pilot scale?

  • Methodological Answer : Optimize heat and mass transfer by transitioning from batch reactors to continuous flow systems. Monitor reaction exothermicity using in-line IR spectroscopy. For purification, replace column chromatography with industrial-scale crystallization by adjusting solvent polarity gradients. Process analytical technology (PAT) ensures real-time quality control .

Q. How can researchers address the lack of toxicological or ecotoxicological data for this compound?

  • Methodological Answer : Conduct acute toxicity assays (e.g., OECD Test Guideline 423) using rodent models. For ecotoxicity, perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition studies (OECD 201). Structure-activity relationship (SAR) models can predict toxicity based on analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives .

Q. What advanced methodologies resolve contradictions in mechanistic studies (e.g., competing reaction pathways)?

  • Methodological Answer : Use isotopic labeling (13^{13}C or 2^{2}H) to trace reaction intermediates. Kinetic isotope effects (KIE) and operando spectroscopy (e.g., Raman) can distinguish between SN1 and SN2 mechanisms. Data contradictions should be analyzed via Bayesian statistics to weigh evidence for competing hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride
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4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride

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